N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
Overview
Description
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . The nitrophenyl group is a functional group consisting of a phenyl group, which is essentially a benzene ring, and a nitro group (-NO2). Furamide is a type of organic compound that contains a furan ring and an amide group .
Molecular Structure Analysis
The benzimidazole component of the molecule is a bicyclic heteroarene, meaning it consists of two connected aromatic rings, one of which contains a nitrogen atom . The nitrophenyl group is a benzene ring with a nitro group attached, and the furamide portion of the molecule contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and an amide group .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution . Nitrophenyl compounds can participate in reduction reactions, where the nitro group is reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, benzimidazoles are relatively stable compounds. They are resistant to oxidation and reduction, and they have a high melting point .Mechanism of Action
Safety and Hazards
Future Directions
The study of benzimidazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually synthesizing new benzimidazole derivatives and evaluating their biological activity . The nitrophenyl group is also of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-24(22-13-12-21(32-22)16-4-3-5-18(14-16)28(30)31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-14H,(H,25,29)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDMCGBLOBCSQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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